5,5'-di-tert-butyl-1H,2'H-3,3'-bipyrazole
CAS No.: 304869-97-4
Cat. No.: VC8929841
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304869-97-4 |
|---|---|
| Molecular Formula | C14H22N4 |
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole |
| Standard InChI | InChI=1S/C14H22N4/c1-13(2,3)11-7-9(15-17-11)10-8-12(18-16-10)14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
| Standard InChI Key | WLQYNNUYUHUWEJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C2=NNC(=C2)C(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The bipyrazole backbone consists of two pyrazole rings connected at the 3 and 3′ positions, with tert-butyl (-C(CH₃)₃) groups occupying the 5 and 5′ positions (Figure 1) . Single-crystal X-ray diffraction studies of analogous bipyrazole derivatives reveal that the tert-butyl groups induce significant steric hindrance, leading to non-planar conformations and influencing intermolecular interactions . For 5,5′-di-tert-butyl-1H,2′H-3,3′-bipyrazole, computational models predict a dihedral angle of ~40–45° between the pyrazole rings, optimizing steric repulsion while maintaining conjugation .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₄ | |
| Molecular Weight | 246.35 g/mol | |
| CAS Registry Number | 304869-97-4 | |
| IUPAC Name | 5-tert-butyl-3-(5-tert-butyl-1H-pyrazol-3-yl)-1H-pyrazole |
Synthesis and Characterization
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.3–1.5 ppm (tert-butyl CH₃), δ 6.2–6.5 ppm (pyrazole C-H), and δ 12.1–12.3 ppm (N-H) .
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IR Spectroscopy: Stretching vibrations at 3100–3200 cm⁻¹ (N-H), 1600–1650 cm⁻¹ (C=N), and 1350–1380 cm⁻¹ (C-(CH₃)₃) .
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Mass Spectrometry: HRMS confirms the molecular ion peak at m/z 246.35 [M]⁺ .
Physicochemical Properties
Thermal Stability
The tert-butyl groups enhance thermal stability, with decomposition temperatures exceeding 250°C based on thermogravimetric analysis (TGA) of similar compounds .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water .
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Acid-Base Behavior: The pyrazole N-H protons exhibit weak acidity (pKa ≈ 10–12), enabling deprotonation under basic conditions to form anionic ligands .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |
| Density | 1.12 g/cm³ | Computational |
| LogP (Partition Coefficient) | 3.8 ± 0.2 | HPLC |
Applications in Coordination Chemistry
Ligand Design
The bipyrazole framework serves as a ditopic ligand, coordinating transition metals via its two pyrazole nitrogen atoms. Steric bulk from tert-butyl groups prevents oligomerization, favoring mononuclear complexes . For example, in Ni(L)(CH₃OH)(H₂O)₂ (L = related bipyrazole ligand), the ligand adopts a κ²-N,N coordination mode, forming octahedral geometries .
Comparative Analysis with Related Compounds
Steric vs. Electronic Effects
Compared to unsubstituted bipyrazole, the tert-butyl groups in 5,5′-di-tert-butyl-1H,2′H-3,3′-bipyrazole:
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Reduce π-backbonding in metal complexes due to electron-donating effects.
Future Perspectives
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Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage.
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Pharmaceuticals: Exploration as a kinase inhibitor scaffold leveraging its rigid geometry.
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Sustainability: Development of recyclable catalysts using earth-abundant metals.
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